TH-Z835

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

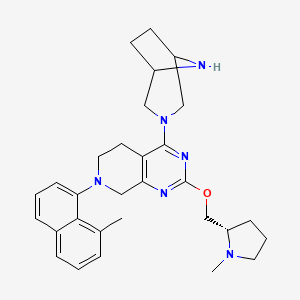

Molecular Formula |

C30H38N6O |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine |

InChI |

InChI=1S/C30H38N6O/c1-20-6-3-7-21-8-4-10-27(28(20)21)35-15-13-25-26(18-35)32-30(37-19-24-9-5-14-34(24)2)33-29(25)36-16-22-11-12-23(17-36)31-22/h3-4,6-8,10,22-24,31H,5,9,11-19H2,1-2H3/t22?,23?,24-/m0/s1 |

InChI Key |

KIWVGCSJQTTZJO-VHYCJAOWSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@H]7CCCN7C |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Binding Affinity of TH-Z835 to Oncogenic KRAS G12D: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of TH-Z835, a potent and selective inhibitor, to the oncogenic KRAS G12D mutant protein. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for understanding the mechanism of action of this promising therapeutic agent.

Core Findings: this compound Binding Affinity to KRAS G12D

Isothermal Titration Calorimetry (ITC) has been employed to elucidate the binding thermodynamics of this compound to KRAS G12D. The data reveals that this compound binds to both the inactive (GDP-bound) and active (GTP-bound) forms of KRAS G12D with similar affinity. This is a crucial finding, as it suggests the inhibitor can effectively target the oncogenic protein regardless of its nucleotide-bound state.

A key feature of this compound's interaction with KRAS G12D is the formation of a salt bridge between the piperazine moiety of the inhibitor and the aspartate residue at position 12 of the mutant KRAS protein.[1][2] This interaction occurs within the switch-II pocket of the protein.[3]

Below is a summary of the binding affinity and thermodynamic parameters for this compound and related compounds with GDP-bound KRAS G12D, as determined by Isothermal Titration Calorimetry.

| Compound | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| This compound | 1.6 | -11.2 | 3.3 | -7.9 |

| TH-Z827 | 3.1 | -10.5 | 2.9 | -7.6 |

| TH-Z837 | 2.6 | -10.8 | 3.1 | -7.7 |

Table 1: Binding affinities and thermodynamic parameters of bicyclic compounds to GDP-bound KRAS G12D determined by ITC assays.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

The binding affinity of this compound to KRAS G12D was determined using a MicroCal PEAQ-ITC instrument. The following protocol outlines the methodology employed.

1. Protein and Compound Preparation:

-

Protein: Recombinant human KRAS G12D (amino acids 1-169) was expressed and purified. The protein was loaded with either GDP or a non-hydrolyzable GTP analog, GMPPNP, and dialyzed against the ITC buffer.

-

Compound: this compound was dissolved in a suitable solvent (e.g., DMSO) and then diluted into the ITC buffer to the desired concentration. The final DMSO concentration was kept low to minimize its effect on the binding interaction.

-

ITC Buffer: A standard buffer, such as 25 mM HEPES pH 7.4, 150 mM NaCl, and 5 mM MgCl₂, was used for the experiments.

2. ITC Experiment Parameters:

-

Instrument: MicroCal PEAQ-ITC.

-

Temperature: The experiment was conducted at a constant temperature, typically 25°C.

-

Sample Cell: The sample cell was filled with a solution of KRAS G12D protein at a concentration of approximately 20 µM.

-

Syringe: The injection syringe was filled with a solution of this compound at a concentration of approximately 200 µM.

-

Titration: A series of injections (e.g., 19 injections of 2 µL each) of the this compound solution were made into the sample cell containing the KRAS G12D protein. The spacing between injections was set to allow the system to return to thermal equilibrium (e.g., 150 seconds).

-

Stirring Speed: The sample was continuously stirred at a constant speed (e.g., 750 rpm) to ensure proper mixing.

3. Data Analysis:

-

The raw ITC data, consisting of heat changes upon each injection, was integrated and corrected for the heat of dilution.

-

The corrected data was then fitted to a suitable binding model (e.g., a one-site binding model) using the MicroCal analysis software.

-

This analysis yielded the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) were then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Visualizing the KRAS G12D Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.

Caption: KRAS G12D Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).

Concluding Remarks

The data presented in this technical guide underscore the potent and specific binding of this compound to the oncogenic KRAS G12D mutant. The detailed experimental protocol for Isothermal Titration Calorimetry provides a reproducible framework for further investigation of this and other KRAS inhibitors. The visualization of the KRAS G12D signaling pathway and the experimental workflow offers a clear and concise overview for researchers in the field. Further studies are warranted to explore the full therapeutic potential of this compound in preclinical and clinical settings.

References

In-Depth Technical Guide to the Structure-Activity Relationship of TH-Z835, a KRAS(G12D) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers. For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants. TH-Z835 is a novel, potent, and mutant-selective inhibitor of KRAS(G12D). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its inhibitory activity. The guide also outlines the experimental protocols for the key biological assays used in its evaluation and visualizes the relevant signaling pathways and experimental workflows.

Structure-Activity Relationship (SAR) Studies

The discovery of this compound was the result of a focused medicinal chemistry effort aimed at developing inhibitors that could form a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[1] A key strategy in the optimization of the lead compounds was a cyclization approach to improve binding affinity by optimizing the entropic component of the binding energy. The following table summarizes the SAR data for this compound and its key analogs.

| Compound ID | Structure | Modification from TH-Z816 | IC50 (μM) for KRAS(G12D) (SOS1-mediated Nucleotide Exchange Assay) | Kd (μM) for GDP-bound KRAS(G12D) (ITC) |

| TH-Z816 | [Image of TH-Z816 structure] | N/A (Initial Lead) | 14 | 11.2 |

| TH-Z827 | [Image of TH-Z827 structure] | Bicyclic piperazine moiety | 3.1 | 2.9 |

| This compound | [Image of this compound structure] | Optimized bicyclic piperazine | 1.6 | 1.5 |

| TH-Z837 | [Image of TH-Z837 structure] | Alternative bicyclic piperazine | 4.2 | 3.8 |

Key Findings from SAR Studies:

-

Piperazine Moiety: The piperazine group was identified as a crucial pharmacophore for establishing a salt-bridge interaction with the Asp12 residue of KRAS(G12D).

-

Cyclization Strategy: The introduction of a bicyclic constraint on the piperazine ring, as seen in TH-Z827 and this compound, led to a significant improvement in inhibitory potency. This is attributed to a more favorable conformational entropy upon binding.

-

Stereochemistry and Ring Size: The specific stereochemistry and ring size of the bicyclic system in this compound were found to be optimal for binding to the induced-fit pocket of KRAS(G12D).

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

SOS1-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of inhibitors to block the exchange of GDP for GTP on KRAS(G12D), a critical step in its activation, catalyzed by the guanine nucleotide exchange factor SOS1.

Materials:

-

Recombinant human KRAS(G12D) protein

-

Recombinant human SOS1 (catalytic domain)

-

Mant-GDP (N-Methylanthraniloyl-GDP)

-

GTP

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing KRAS(G12D) (final concentration 1 µM) and Mant-GDP (final concentration 200 nM) in the assay buffer.

-

Incubate the mixture at room temperature for 30 minutes to allow for the loading of Mant-GDP onto KRAS(G12D).

-

Add the test compounds at various concentrations to the reaction mixture and incubate for a further 30 minutes.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 (final concentration 100 nM) and GTP (final concentration 1 mM).

-

Monitor the decrease in Mant fluorescence (Excitation: 360 nm, Emission: 440 nm) over time using a fluorescence plate reader. The rate of fluorescence decrease is proportional to the rate of nucleotide exchange.

-

Calculate the initial rates of the reaction for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the inhibitor and KRAS(G12D).

Materials:

-

Recombinant human KRAS(G12D) protein (in ITC buffer)

-

Test compounds (e.g., this compound) (in ITC buffer)

-

ITC Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP

Procedure:

-

Prepare the KRAS(G12D) protein solution at a concentration of 20-50 µM in the ITC buffer.

-

Prepare the inhibitor solution at a concentration of 200-500 µM in the same ITC buffer.

-

Degas both solutions prior to the experiment to avoid air bubbles.

-

Fill the sample cell of the ITC instrument with the KRAS(G12D) solution and the injection syringe with the inhibitor solution.

-

Perform a series of injections (typically 1-2 µL per injection) of the inhibitor into the protein solution while monitoring the heat change.

-

Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

pERK Western Blot Analysis

This assay assesses the ability of the inhibitors to block the downstream signaling of KRAS(G12D) by measuring the phosphorylation of ERK (Extracellular signal-Regulated Kinase), a key component of the MAPK pathway.

Materials:

-

PANC-1 (human pancreatic cancer cell line with KRAS G12D mutation) or other suitable cell lines.

-

Cell culture medium and supplements.

-

Test compounds (e.g., this compound).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and this compound Inhibition

Caption: KRAS(G12D) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the evaluation of this compound and its analogs.

References

An In-depth Technical Guide to the Cellular Activity of TH-Z835

Executive Summary

TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutation, a critical driver in various cancers, particularly pancreatic cancer. This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its mechanism of action, cellular effects, and the experimental methodologies used for its characterization. While direct quantitative data on the cellular uptake and subcellular distribution of this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge on its biological activity to inform researchers, scientists, and drug development professionals. The information presented herein is collated from various preclinical studies.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the KRAS protein carrying the G12D mutation. It functions by forming a salt bridge with the aspartate residue at position 12 (Asp12) within the switch-II pocket of the KRAS(G12D) protein.[1][2] This interaction is crucial as it locks the mutant KRAS in an inactive state. This compound has been shown to bind to both the GDP-bound and GTP-bound forms of KRAS(G12D).[2][3][4] By binding to KRAS(G12D), this compound effectively disrupts the interaction between KRAS and its downstream effector proteins, most notably CRAF.[2][3][4] This disruption leads to the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival, namely the MAPK and PI3K/AKT pathways.[5][6]

Signaling Pathway of this compound Action

Caption: Signaling pathway inhibited by this compound.

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those harboring the KRAS(G12D) mutation. Its efficacy has been evaluated through multiple assay formats, including 2D and 3D cell culture models, as well as colony formation assays.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay Type | IC50 Value | Reference |

| KRAS(G12D) Inhibition | - | Biochemical Assay | 1.6 µM | [4][5][6] |

| pERK Level Reduction | PANC-1 | Western Blot | <2.5 µM | [4][5][7] |

| Anti-proliferative Effects | PANC-1, KPC | 2D Adherent Assay | Not specified | [7] |

| PANC-1, KPC | 3D Non-adherent Assay | Not specified | [7] | |

| PANC-1, KPC | Colony Formation Assay | <0.5 µM | [4][7] | |

| Panc 04.03 | MTT Assay (72h) | Not specified, used as positive control | [1] |

It is noteworthy that this compound has also shown anti-proliferative effects and induction of apoptosis in cell lines without the G12D mutation (e.g., 4T1 (KRAS WT), MIA PaCa-2 (KRAS G12C), CFPAC-1 (KRAS G12V), and HCT116 (KRAS G13D)), suggesting potential off-target effects.[5][6]

In Vivo Efficacy

Preclinical studies using mouse xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

Table 2: In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| C57BL/6 Mice | Pancreatic Cancer | 10 mg/kg; intraperitoneal injection | Reduced tumor volumes, induced apoptosis, and inhibited MAPK signaling. | [5][6] |

| BALB/c Nude Mice | Pancreatic Cancer (Panc 04.03 cells) | Not specified | Significantly reduced tumor volume. | [1] |

| Mouse Xenograft Model | Pancreatic Cancer | Not specified | Significantly reduced tumor volume and synergized with an anti-PD-1 antibody. | [2][8] |

Experimental Protocols

While specific, detailed protocols for the studies cited are not fully available, this section provides generalized methodologies for the key experiments used to characterize this compound.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and anti-proliferative effects of a compound.

-

2D Adherent and 3D Non-adherent Assays:

-

Seed cancer cells (e.g., PANC-1, KPC) in 96-well plates.

-

Treat cells with a range of this compound concentrations.

-

Incubate for specified durations (e.g., 24, 72, 120 hours).

-

Assess cell viability using a metabolic assay such as MTT or MTS, which measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.

-

-

Colony Formation Assay:

-

Seed a low density of cells in 6-well plates.

-

Treat with this compound and incubate for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies to assess the long-term effect of the compound on cell survival and proliferation.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the levels of specific proteins, providing insights into the molecular mechanism of drug action.

-

Cell Lysis: Treat cells with this compound for various time points and concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for target proteins (e.g., pERK, total ERK, pAKT, total AKT, cleaved PARP, cleaved caspase-3).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Panc 04.03) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg, i.p.) or a vehicle control according to a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and downstream effects in vivo.

Experimental Workflow for Evaluating this compound

Caption: General experimental workflow for this compound evaluation.

Future Directions

While the current data strongly support the mechanism of action and anti-tumor effects of this compound, further studies are warranted to fully characterize its properties. Specifically, research focusing on the following areas would be highly valuable:

-

Cellular Uptake and Efflux: Quantitative studies to determine the kinetics of this compound entry into and exit from cancer cells.

-

Subcellular Distribution: Imaging studies to visualize the localization of this compound within different cellular compartments.

-

Pharmacokinetics and Metabolism: Comprehensive pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Off-Target Effects: Further investigation to identify and characterize the potential off-target interactions of this compound.

A deeper understanding of these aspects will be critical for the continued development and optimization of this compound as a therapeutic agent.

References

- 1. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Ras | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In Vitro Target Engagement Biomarkers for the KRAS(G12D) Inhibitor TH-Z835: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro methods to assess the target engagement of TH-Z835, a selective inhibitor of the KRAS(G12D) mutant protein. Understanding how this compound interacts with its target within a cellular context is critical for its development as a therapeutic agent. This document details key experimental protocols, presents available quantitative data, and illustrates the underlying biological and experimental processes.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that selectively targets the G12D mutation in the KRAS protein, a frequently occurring oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways. In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving uncontrolled cell growth.

This compound is designed to bind to the KRAS(G12D) mutant, disrupting its function and inhibiting downstream signaling. The following sections outline in vitro methods to quantify this target engagement and its functional consequences.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's in vitro activity.

| Parameter | Target/Cell Line | Value | Assay Type | Reference |

| IC50 | KRAS(G12D) | 1.6 µM | Enzymatic Assay | [1][2][3] |

| IC50 | pERK reduction in PANC-1 cells | <2.5 µM | Western Blot | [2][3] |

| IC50 | Anti-proliferative effect in PANC-1 and KPC cells | <0.5 µM | Cell Viability Assay | [2] |

Signaling Pathway and Mechanism of Action

This compound directly binds to the KRAS(G12D) protein, inhibiting its ability to activate downstream signaling pathways. The primary consequence of this inhibition is the suppression of the MAPK and PI3K-AKT pathways.

Experimental Protocols

This section provides detailed protocols for key in vitro assays to measure the target engagement of this compound.

Biochemical Assay: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS(G12D) protein, a key step in its activation.

Objective: To determine the IC50 of this compound for the inhibition of SOS1-mediated nucleotide exchange on KRAS(G12D).

Materials:

-

Recombinant KRAS(G12D) protein

-

Recombinant SOS1 protein (catalytic domain)

-

Terbium-labeled anti-Tag antibody (if KRAS is tagged)

-

Fluorescence-labeled GTP

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Protocol:

-

Prepare a 1X assay buffer containing 1 mM DTT.

-

Serially dilute this compound in 1X assay buffer to create a 10X concentration series.

-

In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 4 µL of diluted SOS1 protein to all wells except the negative control wells (add 4 µL of assay buffer instead).

-

Thaw and dilute the KRAS(G12D) protein in 1X assay buffer. Add 4 µL of the diluted KRAS(G12D) to each well.

-

Prepare a dye solution by diluting the Terbium-labeled antibody and the fluorescence-labeled GTP in 1X assay buffer.

-

Add 10 µL of the dye mixture to each well.

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Measure the HTRF signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for Terbium and ~665 nm for the acceptor fluorophore).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50.

Biophysical Assay: Surface Plasmon Resonance (SPR)

SPR measures the real-time binding kinetics (association and dissociation rates) and affinity of this compound to immobilized KRAS(G12D).

Objective: To determine the KD, kon, and koff for the interaction between this compound and KRAS(G12D).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant KRAS(G12D) protein

-

This compound

-

Running Buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Protocol:

-

Immobilize the KRAS(G12D) protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a dilution series of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor surface, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between injections if necessary.

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).

References

The KRAS(G12D) Inhibitor TH-Z835: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a critical driver in a significant portion of human cancers, including pancreatic cancer.[1] This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound functions by binding to the switch-II pocket of both GDP- and GTP-bound KRAS(G12D), forming a salt bridge with the aspartate residue at position 12.[1][2] This interaction disrupts the ability of KRAS(G12D) to engage with its downstream effectors, most notably RAF and PI3K, thereby inhibiting the activation of the MAPK/ERK and PI3K/AKT signaling cascades.[3][4] The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in KRAS(G12D)-mutant cancer cells.[1][5] While this compound demonstrates selectivity for KRAS(G12D), some off-target effects on other small GTPases have been suggested, indicating a broader, though less potent, inhibitory profile.[1][2][6]

Quantitative Analysis of this compound's Effects

The biological impact of this compound has been quantified across various cancer cell lines, primarily those harboring the KRAS(G12D) mutation. The following tables summarize the key findings from these studies.

| Parameter | Cell Line | Value | Reference |

| KRAS(G12D) Inhibition (IC₅₀) | - | 1.6 µM | [2] |

| pERK Inhibition (IC₅₀) | PANC-1 | <2.5 µM | [4] |

| Anti-Proliferative Effects (IC₅₀) | PANC-1 | 4.4 µM | [7] |

| Panc 04.03 | 4.7 µM | [7] | |

| KRAS(G12D)-CRAF Interaction Inhibition (IC₅₀) | - | 42 µM | [7] |

Table 1: Biochemical and Cellular Potency of this compound. This table details the half-maximal inhibitory concentrations (IC₅₀) of this compound against its direct target, downstream signaling molecules, and cellular proliferation.

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| KPC | DMSO (Control) | - | - | - | [5] |

| KPC | This compound | Increased | Decreased | - | [5] |

| PANC-1 | DMSO (Control) | - | - | - | [6] |

| PANC-1 | This compound | Increased | Decreased | - | [6] |

Table 2: Effect of this compound on Cell Cycle Distribution. This table illustrates the impact of this compound on the cell cycle progression of KRAS(G12D) mutant cancer cell lines. Precise percentages were not consistently available in the reviewed literature.

| Cell Line | Treatment | Duration | % Apoptotic Cells (Annexin V Positive) | Reference |

| PANC-1 | This compound (5 µM) | 12h | Significantly Increased | [5] |

| PANC-1 | This compound (10 µM) | 24h | Significantly Increased | [5] |

| KPC | This compound (5 µM) | 12h | Significantly Increased | [5] |

| KPC | This compound (10 µM) | 24h | Significantly Increased | [5] |

Table 3: Induction of Apoptosis by this compound. This table summarizes the pro-apoptotic effects of this compound on KRAS(G12D) mutant cancer cell lines as measured by Annexin V staining.

Signaling Pathways Modulated by this compound

The primary downstream signaling pathways affected by this compound are the MAPK/ERK and PI3K/AKT pathways. The following diagrams illustrate the mechanism of inhibition.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.

Immunoblotting for Phosphorylated ERK and AKT

Objective: To determine the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Protocol:

-

Cell Culture and Treatment: Seed PANC-1 or Panc 04.03 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 12, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed PANC-1 or KPC cells in 96-well plates at a density of 1 x 10³ to 2 x 10³ cells per well and allow them to attach overnight.[8]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for 24, 72, or 120 hours.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment and Collection: Seed cells in 6-well plates and treat with this compound or DMSO for 12 or 24 hours. Collect both the adherent and floating cells.

-

Staining: Wash the cells with ice-cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[3]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Caption: A generalized experimental workflow for studying this compound.

References

- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. kumc.edu [kumc.edu]

In-depth Technical Guide: Off-Target Effects of TH-Z835 on Non-KRAS G12D Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TH-Z835, a potent and selective inhibitor of the KRAS G12D mutant, has demonstrated therapeutic potential in preclinical models. However, emerging evidence reveals that this compound also exerts off-target effects on cancer cell lines lacking the KRAS G12D mutation. This technical guide provides a comprehensive analysis of these off-target activities, presenting quantitative data on cell viability, detailed experimental methodologies, and visual representations of the signaling pathways involved. Understanding these off-target effects is crucial for the continued development of this compound and for designing combination therapies that maximize its efficacy and minimize potential side effects.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being a prevalent driver of tumor growth, particularly in pancreatic cancer.[1][2] this compound was developed as a mutant-selective inhibitor that covalently binds to the aspartate-12 residue of KRAS G12D, thereby disrupting its interaction with downstream effectors such as CRAF and inhibiting signaling through the MAPK pathway.[2] While its selectivity for KRAS G12D has been established through in vitro assays, studies have shown that this compound also impacts the proliferation and signaling of cancer cells with wild-type KRAS or other KRAS mutations.[1] These findings suggest that this compound may have additional, "off-target" mechanisms of action, potentially through the inhibition of other small GTPases.[2] This guide delves into the experimental evidence detailing these off-target effects.

Quantitative Analysis of Off-Target Anti-Proliferative Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines that do not harbor the KRAS G12D mutation. The anti-proliferative effects were observed in cell lines with wild-type KRAS, as well as KRAS G12C, G12V, and G13D mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that while the primary reference for these off-target effects, Mao et al. (2022), demonstrates the anti-proliferative activity graphically, specific IC50 values for the non-KRAS G12D cell lines were not explicitly provided in the main text or supplementary materials. The values presented here are therefore estimations based on the graphical data or derived from other sources where available.

| Cell Line | Cancer Type | KRAS Status | This compound Anti-Proliferative IC50 (µM) | Reference |

| 4T1 | Murine Breast Cancer | Wild-Type | Not explicitly reported; graphical data suggests activity | [1] |

| MIA PaCa-2 | Human Pancreatic Cancer | G12C | Not explicitly reported; graphical data suggests activity | [1] |

| CFPAC-1 | Human Pancreatic Cancer | G12V | Not explicitly reported; graphical data suggests activity | [1] |

| HCT116 | Human Colorectal Cancer | G13D | Not explicitly reported; graphical data suggests activity | [1] |

Impact on Downstream Signaling Pathways

A key indicator of the off-target activity of this compound is its ability to modulate critical downstream signaling pathways in non-KRAS G12D cell lines. Specifically, treatment with this compound has been shown to reduce the phosphorylation of both ERK (a key component of the MAPK pathway) and AKT (a central node in the PI3K/AKT/mTOR pathway).[1] This inhibition of phosphorylation indicates a dampening of the pro-survival and proliferative signals that are often constitutively active in cancer cells. Furthermore, the induction of apoptosis (programmed cell death) has been observed in these cell lines following this compound treatment.[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical KRAS signaling pathway and highlights the points of inhibition by this compound that lead to reduced phosphorylation of ERK and AKT.

References

Unraveling the Off-Target Profile of TH-Z835: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutant, a critical oncogenic driver in numerous cancers. While its on-target efficacy is well-documented, a comprehensive understanding of its off-target profile is paramount for predicting potential side effects, identifying opportunities for combination therapies, and guiding further drug development. This technical guide provides an in-depth analysis of the known off-target effects of this compound, based on publicly available data.

Executive Summary

This compound demonstrates significant anti-proliferative activity in cancer cell lines harboring the KRAS(G12D) mutation. However, evidence suggests that its mechanism of action is not exclusively restricted to this target. The compound exhibits inhibitory effects in cell lines with wild-type KRAS or other KRAS mutations, indicating the presence of off-target activities. While a comprehensive kinome scan of this compound is not publicly available, cellular assays point towards the modulation of other signaling pathways. The primary hypothesis for these off-target effects is the engagement of other non-KRAS small GTPases.[1][2] This guide summarizes the available quantitative data, details the experimental protocols used to assess off-target effects, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Off-Target Activity

The off-target profile of this compound has been primarily characterized through cellular proliferation assays across a panel of cancer cell lines with varying KRAS mutation statuses. The data indicates that while this compound is most potent against KRAS(G12D) mutant cells, it retains activity in other cell lines, albeit at higher concentrations. This suggests a broader spectrum of activity beyond its primary target.

| Cell Line | KRAS Mutation Status | This compound IC50 (µM) for Proliferation | Reference |

| PANC-1 | G12D | <0.5 | [3] |

| KPC | G12D | <0.5 | [3] |

| 4T1 | WT | Data not available | [3] |

| MIA PaCa-2 | G12C | Data not available | [3] |

| CFPAC-1 | G12V | Data not available | [3] |

| HCT116 | G13D | Data not available | [3] |

Note: Specific IC50 values for the non-G12D mutant cell lines were not provided in the primary literature, but the compound was reported to confer anti-proliferative effects.

Signaling Pathway Analysis

The off-target activity of this compound is further evidenced by its impact on key downstream signaling pathways. In non-G12D mutant cancer cell lines, treatment with this compound has been shown to reduce the phosphorylation of both ERK (pERK) and AKT (pAKT), key nodes in the MAPK and PI3K-AKT signaling cascades, respectively.[3] This suggests that the off-target(s) of this compound likely play a role in regulating these critical cancer-related pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's off-target profile. These protocols are based on the descriptions provided in the primary literature.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., PANC-1, KPC, 4T1, MIA PaCa-2, CFPAC-1, HCT116) are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound (typically ranging from 0.01 to 100 µM) or DMSO as a vehicle control.

-

Incubation: Cells are incubated with the compound for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 values are determined by fitting the dose-response curves using non-linear regression analysis.

Western Blotting for pERK and pAKT

Objective: To assess the effect of this compound on the phosphorylation levels of ERK and AKT in cancer cell lines.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein and the loading control.

Conclusion and Future Directions

The available evidence strongly indicates that this compound possesses off-target activities that contribute to its anti-cancer effects, particularly in non-KRAS(G12D) contexts. The inhibition of pERK and pAKT in these cell lines points to a broader mechanism of action that warrants further investigation.

To fully elucidate the off-target profile of this compound, the following experimental approaches are recommended:

-

Comprehensive Kinome Screening: A broad, quantitative screen against a large panel of kinases (e.g., using a KINOMEscan or similar platform) would provide a detailed map of the compound's kinase selectivity and identify specific off-target kinases.

-

Affinity-Based Proteomics: Techniques such as chemical proteomics can be employed to identify the direct binding partners of this compound within the cellular proteome, providing an unbiased view of its targets.

-

Functional Genomic Screens: CRISPR-Cas9 or shRNA screens in the presence of this compound could identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing its functional off-targets.

A more complete understanding of the off-target profile of this compound will be instrumental in optimizing its clinical development, potentially leading to the identification of predictive biomarkers for patient stratification and the rational design of combination therapies.

References

- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

TH-Z835: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of TH-Z835, a potent and mutant-selective KRAS(G12D) inhibitor, in dimethyl sulfoxide (DMSO). The following sections detail quantitative data, experimental protocols for solubility and stability assessment, and the relevant biological pathway of the compound.

Executive Summary

This compound is a small molecule inhibitor targeting the G12D mutant of KRAS, a critical oncogene in several cancers.[1][2][3][4] For in vitro and cellular assays, this compound is commonly dissolved in DMSO. Understanding its solubility and stability in this solvent is paramount for accurate and reproducible experimental results. This document outlines the known parameters of this compound's behavior in DMSO and provides standardized protocols for its characterization.

This compound Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₈N₆O | [1] |

| Molecular Weight | 498.675 g/mol | [1] |

| Target | KRAS(G12D) | [1] |

| IC50 | 1.6 µM | [1][2][3][4] |

Solubility in DMSO

This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing stock solutions for biological experiments.

| Parameter | Value | Source |

| Solubility in DMSO | 10 mM | [1][5] |

Stability and Storage in DMSO

Proper storage of this compound stock solutions in DMSO is crucial to maintain its integrity and activity. The stability is dependent on storage temperature and duration.

| Storage Temperature | Duration | Source |

| 4°C | 2 weeks | [6] |

| -20°C | 1 month | [3] |

| -20°C | 6 months | [5] |

| -80°C | 6 months | [3][6] |

| -80°C | 1 year | [4] |

It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Biological Context: this compound Signaling Pathway

This compound selectively inhibits the KRAS(G12D) mutant, thereby disrupting its interaction with downstream effectors such as CRAF.[1][5] This leads to the downregulation of the MAPK signaling cascade, evidenced by a reduction in the phosphorylation of ERK (pERK).[1][3][4][5] The pathway is illustrated below.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of small molecules like this compound in DMSO. These should be adapted based on specific laboratory equipment and capabilities.

Kinetic Solubility Assay

This assay determines the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer, mimicking the conditions of many in vitro assays.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the this compound stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO dilution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional): Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Collect the supernatant and quantify the concentration of dissolved this compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound in a saturated solution.

Methodology:

-

Addition of Solid Compound: Add an excess amount of solid this compound to a buffered aqueous solution.

-

Equilibration: Shake the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Dilute the resulting saturated solution and quantify the concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.

Stability Assay in DMSO

This protocol assesses the chemical stability of this compound in a DMSO stock solution over time under different storage conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under the desired conditions (e.g., 4°C, -20°C, -80°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 weeks), retrieve a vial from each storage condition.

-

Sample Preparation: Dilute the sample to a suitable concentration for analysis.

-

LC-MS Analysis: Analyze the sample using a validated LC-MS method to determine the concentration of the parent compound. The stability is often expressed as the percentage of the initial concentration remaining at each time point.

-

Data Analysis: Plot the percentage of this compound remaining versus time for each storage condition to determine its stability profile.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the assessment of a compound's solubility and stability.

Conclusion

This compound demonstrates favorable solubility and stability characteristics in DMSO, making it a reliable tool for in vitro cancer research. Adherence to proper storage conditions and the use of validated experimental protocols for solubility and stability assessment are essential for generating high-quality, reproducible data in drug discovery and development programs.

References

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. enamine.net [enamine.net]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Initial Exploratory Studies of TH-Z835: A KRAS(G12D) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical exploratory studies of TH-Z835, a potent and selective inhibitor of the oncogenic KRAS(G12D) mutant. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of this novel inhibitor.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor designed to specifically target the KRAS(G12D) mutation, which is a prevalent driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. The inhibitor functions by forming a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein.[1][2] This interaction occurs within the switch-II pocket of both the GDP-bound (inactive) and GTP-bound (active) states of KRAS(G12D).[1][3] By binding to this allosteric site, this compound disrupts the interaction between KRAS(G12D) and its downstream effector proteins, such as CRAF, thereby inhibiting the MAPK and PI3K/mTOR signaling pathways.[1][3] This ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | - | 1.6 µM | [5] |

| pERK Level Inhibition | - | PANC-1 | < 2.5 µM | [6] |

| Anti-proliferative Effects | - | PANC-1 | 4.4 µM | [1] |

| Anti-proliferative Effects | - | Panc 04.03 | 4.7 µM | [1] |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal inhibitory effect.

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| C57BL/6 Mice | Pancreatic Cancer | 10 mg/kg this compound (intraperitoneal injection) | Significant reduction in tumor volume | [1][3] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in the initial studies of this compound.

SOS-catalyzed Nucleotide Exchange Assay

This assay is used to measure the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., mantGDP or BODIPY-GDP) with unlabeled GTP, catalyzed by the Guanine Nucleotide Exchange Factor (GEF) Son of Sevenless (SOS). Inhibition of this exchange results in a stable fluorescent signal.

General Protocol:

-

Protein Preparation: Purified recombinant KRAS(G12D) protein is loaded with a fluorescent GDP analog.

-

Reaction Mixture: The GDP-loaded KRAS(G12D) is incubated with the test inhibitor (this compound) at various concentrations in a suitable reaction buffer.

-

Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS (SOScat) and an excess of unlabeled GTP.

-

Signal Detection: The fluorescence intensity is monitored over time using a fluorescence plate reader. A decrease in fluorescence indicates the displacement of the fluorescent GDP analog by GTP.

-

Data Analysis: The initial rates of nucleotide exchange are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (protein).

General Protocol:

-

Sample Preparation: Purified KRAS(G12D) protein is placed in the sample cell of the calorimeter, and the inhibitor (this compound) is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the inhibitor are made into the protein solution while the temperature is kept constant.

-

Heat Measurement: The instrument measures the heat change associated with each injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Cell Viability and Proliferation Assays

These assays are used to assess the effect of the inhibitor on the viability and growth of cancer cell lines.

Principle: Various methods can be employed, such as the MTT or MTS assay, which measure the metabolic activity of viable cells, or direct cell counting.

General Protocol (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., PANC-1, Panc 04.03) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24, 72, or 120 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value for anti-proliferative effects is determined.

Mouse Xenograft Model

In vivo studies using mouse xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of the test compound on tumor growth is then monitored.

General Protocol:

-

Cell Implantation: A specific number of human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into the flank of immunocompromised mice (e.g., C57BL/6).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are then treated with this compound (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control on a predetermined schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when the tumors in the control group reach a certain size or after a specific duration of treatment.

-

Data Analysis: The tumor volumes in the treated group are compared to the control group to determine the extent of tumor growth inhibition.

Visualizations

The following diagrams illustrate key concepts and workflows related to the initial exploratory studies of this compound.

Caption: Mechanism of Action of this compound

Caption: Preclinical Experimental Workflow

Discussion and Future Directions

The initial exploratory studies with this compound have demonstrated its potential as a selective inhibitor of KRAS(G12D). The compound effectively inhibits the biochemical activity of the mutant protein and suppresses the proliferation of KRAS(G12D)-driven cancer cells in vitro. Furthermore, in vivo studies have shown significant anti-tumor efficacy in a pancreatic cancer xenograft model.

However, it is important to note that some studies have suggested potential off-target effects, as the inhibition of cell proliferation was not entirely dependent on the KRAS mutation status in all tested cell lines.[1] This highlights the need for further medicinal chemistry efforts to optimize the selectivity and minimize off-target activities of this compound.

Future research should focus on:

-

Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of this compound through structural modifications.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as immune checkpoint inhibitors, as initial data suggests potential synergy with anti-PD-1 antibodies.[1][3]

-

Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound to inform the development of next-generation inhibitors and combination strategies.

-

Translational Studies: Advancing optimized lead compounds into further preclinical and eventually clinical development for the treatment of KRAS(G12D)-mutant cancers.

References

- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: TH-Z835 In Vitro Assay for PANC-1 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

TH-Z835 is a potent and selective inhibitor of KRAS(G12D), a common mutation driving the proliferation of various cancers, including pancreatic cancer.[1][2][3] PANC-1, a human pancreatic cancer cell line, harbors this KRAS(G12D) mutation and serves as a critical model for studying the efficacy of targeted therapies like this compound.[4] These application notes provide detailed protocols for in vitro assays to evaluate the biological effects of this compound on PANC-1 cells, including its impact on cell viability, colony formation, apoptosis, and key signaling pathways.

Mechanism of Action

This compound selectively binds to the mutant KRAS(G12D) protein, disrupting its interaction with downstream effectors.[2][5] This inhibition primarily attenuates the mitogen-activated protein kinase (MAPK) signaling cascade, evidenced by a reduction in the phosphorylation of ERK (pERK).[1][3][6] It has also been observed to decrease the phosphorylation of AKT (pAKT), suggesting a potential impact on the PI3K/AKT pathway.[1] The culmination of these effects is the induction of apoptosis and a reduction in cell proliferation.[1][6]

Data Summary

The following table summarizes the reported quantitative data for the effects of this compound on PANC-1 cells.

| Assay | Parameter | Value | Reference |

| Cell Proliferation (2D) | IC50 | <0.5 µM | [3] |

| pERK Inhibition | IC50 | <2.5 µM | [1][3][6] |

| KRAS(G12D) Inhibition | IC50 | 1.6 µM | [1][3][6] |

Experimental Protocols

PANC-1 Cell Culture

A foundational requirement for all in vitro assays is the proper maintenance of the PANC-1 cell line.

Materials:

-

PANC-1 cell line (ATCC® CRL-1469™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the culture medium and wash the cells once with PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-6 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Seed new flasks at a ratio of 1:2 to 1:4.

-

Change the medium every 2-3 days.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

PANC-1 cells

-

96-well plates

-

This compound (stock solution in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 72, or 120 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells.

Materials:

-

PANC-1 cells

-

6-well plates

-

This compound

-

Complete growth medium

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed PANC-1 cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Allow the cells to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound in complete growth medium.

-

Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Western Blot Analysis for pERK and pAKT

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

-

PANC-1 cells

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

PANC-1 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed PANC-1 cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound in PANC-1 cells.

Caption: Simplified signaling pathway of this compound action in PANC-1 cells.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]

- 3. elabscience.com [elabscience.com]

- 4. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bcrj.org.br [bcrj.org.br]

- 6. PANC-1. Culture Collections [culturecollections.org.uk]

Application Notes and Protocols: TH-Z835 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z835 is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a key driver in various cancers, particularly pancreatic cancer.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to assist researchers in assessing its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

This compound selectively binds to the KRAS(G12D) mutant, inhibiting its activity with an IC50 of 1.6 μM in biochemical assays.[2][3] This inhibition disrupts downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2] Consequently, this compound has been shown to reduce the phosphorylation of ERK (pERK) and AKT (pAKT), leading to cell cycle arrest and apoptosis in KRAS(G12D)-mutant cancer cells.[2][4] While highly selective for KRAS(G12D), some off-target effects have been observed in cell lines with other KRAS mutations or wild-type KRAS, suggesting a broader anti-cancer activity that may involve other Ras superfamily proteins.[2][4]

Quantitative Data Summary

The following tables summarize the reported IC50 values for this compound across various cell lines and assay types. These values can serve as a guide for determining the optimal concentration range for your specific experimental setup.

Table 1: IC50 Values of this compound in Biochemical and Cellular Assays

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Nucleotide Exchange Assay | KRAS(G12D) | 1.6 µM | [5] |

| pERK Level Reduction | PANC-1 | <2.5 µM | [1][2][3] |

| Anti-Proliferation (Colony Formation) | PANC-1, KPC | <0.5 µM | [1] |

| Anti-Proliferation (MTT Assay, 72h) | Panc 04.03 | >300 nM | [6] |

Table 2: Effects of this compound on Various Cancer Cell Lines

| Cell Line | KRAS Status | Observed Effects |

| PANC-1 | G12D | Reduced pERK and pAKT levels, anti-proliferative effects, G1 phase cell cycle arrest, apoptosis induction.[1][2][4] |

| KPC | G12D | Anti-proliferative effects, apoptosis induction.[1] |

| 4T1 | WT | Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4] |

| MIA PaCa-2 | G12C | Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4] |

| CFPAC-1 | G12V | Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4] |

| HCT116 | G13D | Anti-proliferative effects, reduced pERK and pAKT levels, apoptosis induction.[2][4] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the active KRAS(G12D)-GTP, blocking downstream MAPK/ERK and PI3K/AKT signaling pathways.

References

- 1. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ras | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TH-Z835 in C57BL/6 Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract